7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one
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Overview
Description
7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one is a chemical compound known for its complex molecular structure and diverse applications in scientific research. This compound is part of the chromen-4-one family, which is characterized by a chromone core structure. It is used in various fields, including drug discovery and material science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methoxyphenol with ethyl 3-ethoxy-4-oxo-4H-chromene-2-carboxylate in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced chromone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromone derivatives.
Substitution: Substituted chromone derivatives with modified ethoxy or methoxy groups.
Scientific Research Applications
7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one is utilized in various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Applied in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-ethoxy-4H-chromen-4-one: Lacks the methoxyphenoxy group, resulting in different chemical properties and applications.
3-(3-methoxyphenoxy)-4H-chromen-4-one:
7-methoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one: Substitutes the ethoxy group with a methoxy group, leading to variations in its chemical behavior.
Uniqueness
7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one is unique due to the presence of both ethoxy and methoxyphenoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in different scientific fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-ethoxy-3-(3-methoxyphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-3-21-13-7-8-15-16(10-13)22-11-17(18(15)19)23-14-6-4-5-12(9-14)20-2/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONGXMAHGLSXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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